7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine
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Overview
Description
7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyrazine core with a p-tolyl substituent at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Amination Reactions: The key step involves regioselective amination reactions.
Cyclization: The pyrrolopyrazine scaffold is then formed through a base-induced C–N cyclization.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[2,3-B]pyrazine core.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-B]pyrazine scaffold .
Scientific Research Applications
7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues with significant pharmaceutical interest.
Dipyrrolopyrazine Derivatives: These compounds share a similar core structure and are used in optoelectronic applications.
Pyrazolo[3,4-d]thiazoles: These compounds are known for their biological activities and are structurally related to pyrrolo[2,3-B]pyrazines.
Uniqueness: 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is unique due to its specific substitution pattern and the resulting properties. Its p-tolyl group at the 7-position imparts distinct electronic and steric characteristics, making it valuable for targeted applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
7-(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine |
InChI |
InChI=1S/C13H12N4/c1-8-2-4-9(5-3-8)10-6-15-13-12(10)17-11(14)7-16-13/h2-7H,1H3,(H2,14,17)(H,15,16) |
InChI Key |
TUVAXDMGBNRXET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)N |
Origin of Product |
United States |
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